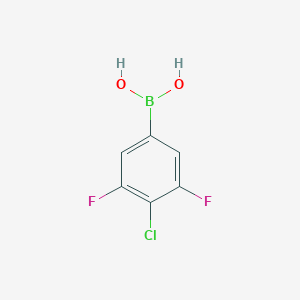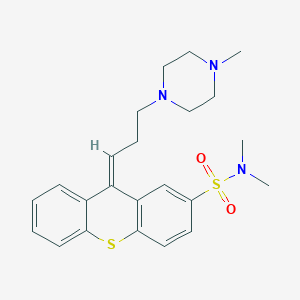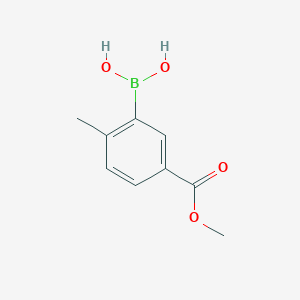![molecular formula C15H22N2O3 B151790 tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate CAS No. 153407-40-0](/img/structure/B151790.png)
tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate is an organic compound with the molecular formula C15H22N2O3 and a molecular weight of 278.35 g/mol. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2,6-dimethylanilino)-2-oxoethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles in the presence of suitable catalysts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses . The pathways involved in its mechanism of action may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate can be compared with other similar compounds, such as:
- tert-Butyl N-(2-aminoethyl)-N-methylcarbamate
- tert-Butyl N-(4,6-dimethoxy-2-pyrimidyl)carbamate
- N-Boc-2-aminoacetaldehyde
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2,6-dimethylanilino group, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10-7-6-8-11(2)13(10)17-12(18)9-16-14(19)20-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNUIQQYGXSWLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one](/img/structure/B151738.png)


